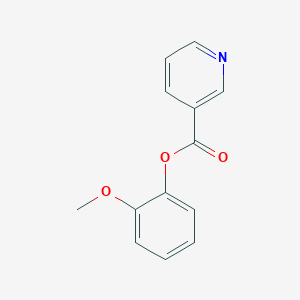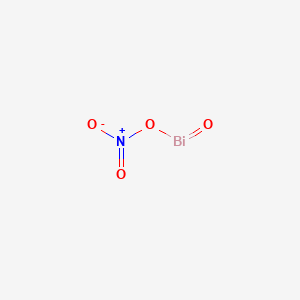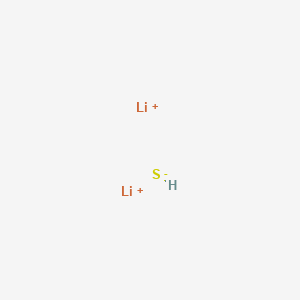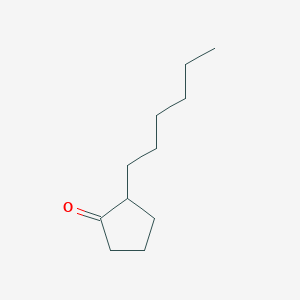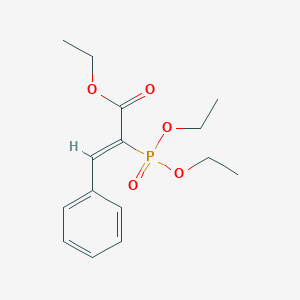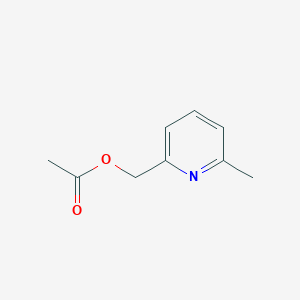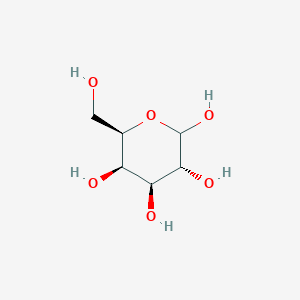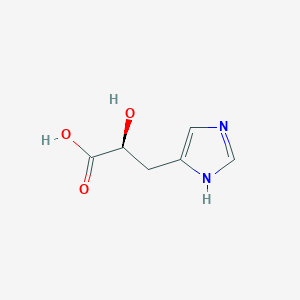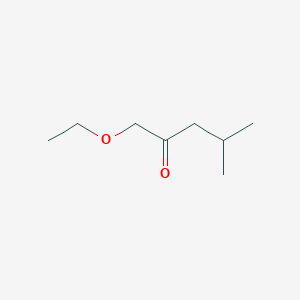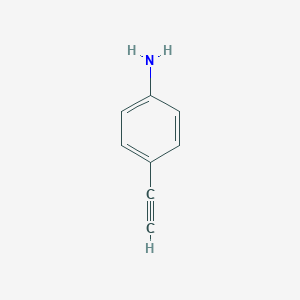
4-乙炔基苯胺
描述
4-Ethynylaniline, also known as 1-amino-4-ethynylbenzene, is an organic compound with the molecular formula C₈H₇N. It is a terminal alkyne, characterized by the presence of an ethynyl group (-C≡CH) attached to the benzene ring at the para position relative to the amino group (-NH₂).
科学研究应用
4-Ethynylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the modification of biomolecules and the development of bioactive compounds.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
Target of Action
4-Ethynylaniline, also known as p-ethynylaniline, is a terminal alkyne It is known to participate in click chemistry reactions , which are widely used in drug discovery and development for the creation of large, diverse compound libraries.
Mode of Action
The mode of action of 4-Ethynylaniline involves its interaction with various molecules through click chemistry reactions . Click chemistry is a type of chemical reaction that generates substances quickly and reliably by joining small units together. This is analogous to the way nature synthesizes chemical compounds. The reactions are modular, wide in scope, give very high yields, and generate only inoffensive byproducts that can be removed by non-chromatographic methods .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
It has been used in the synthesis of various compounds, indicating its potential to influence molecular and cellular processes .
Action Environment
The action of 4-Ethynylaniline can be influenced by various environmental factors. For instance, its photocatalytic reaction on silver nanoparticles (Ag NPs) in a liquid environment has been studied . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other compounds, light conditions, and the physical and chemical properties of the environment.
生化分析
Biochemical Properties
4-Ethynylaniline contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows 4-Ethynylaniline to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of 4-Ethynylaniline is primarily through its ability to undergo CuAAc with molecules containing Azide groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethynylaniline can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with acetylene gas in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the benzene ring .
Another method involves the use of 2-methyl-3-butyn-2-ol (MEBYNOL) as a precursor. This compound undergoes a series of reactions, including deprotection and coupling, to yield 4-ethynylaniline .
Industrial Production Methods: Industrial production of 4-ethynylaniline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 4-Ethynylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group in related compounds can be reduced to form 4-ethynylaniline.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amines and related derivatives.
Substitution: Formation of halogenated and sulfonated derivatives.
相似化合物的比较
- 3-Ethynylaniline
- 1-Ethynyl-4-nitrobenzene
- 4-Ethynylanisole
- 4-Ethynyl-N,N-dimethylaniline
- 2-Ethynylaniline
- 4-Ethynyltoluene
Comparison: 4-Ethynylaniline is unique due to the presence of both the ethynyl and amino groups at the para position on the benzene ring. This structural arrangement imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its isomers and analogs. For instance, the para position of the amino group relative to the ethynyl group enhances its ability to participate in electrophilic substitution reactions .
属性
IUPAC Name |
4-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYITCJMBRETQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396040 | |
| Record name | 4-Ethynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-81-5 | |
| Record name | 4-Ethynylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Ethynylaniline?
A1: The molecular formula of 4-Ethynylaniline is C8H7N, and its molecular weight is 117.15 g/mol.
Q2: How can 4-Ethynylaniline be spectroscopically characterized?
A2: 4-Ethynylaniline can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups such as the acetylene (C≡C) stretch and the amine (N-H) stretch. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, confirming its structure. [, , , ]
- UV-Vis Spectroscopy: Shows the absorption characteristics of the molecule, which can be indicative of its electronic structure and conjugation. [, , , , ]
Q3: What are some applications of 4-Ethynylaniline in material science?
A3: 4-Ethynylaniline serves as a key precursor in synthesizing various functional materials:
- Conjugated Polymers: Polymerization of 4-Ethynylaniline yields poly(4-ethynylaniline), a conjugated polymer with potential applications in organic electronics due to its photoluminescent properties and electronic conductivity. [, , ]
- Crosslinked Polymers: It can be used to introduce crosslinks into polyphenylacetylene networks, modifying their mechanical and electrochemical properties. []
- Functionalized Surfaces: 4-Ethynylaniline can be grafted onto surfaces like silicon, enabling further modification and the creation of functional interfaces. []
Q4: How does the position of the ethynyl group affect the reactivity of 4-Ethynylaniline in surface modifications?
A4: Research shows that the position of the ethynyl group relative to the amine group significantly influences its reactivity with silicon surfaces. While the para- and ortho- isomers primarily react through the acetylene group, forming Si-C bonds, the meta- isomer prefers nucleophilic attack via the amine group, leading to Si-N bond formation. []
Q5: How does 4-Ethynylaniline participate in plasmon-driven catalytic reactions?
A5: Studies have shown that 4-Ethynylaniline can undergo catalytic coupling reactions on the surface of silver nanoparticles when irradiated with light. This phenomenon, driven by surface plasmon resonance, leads to the formation of p,p′-diynylazobenzene. [, ]
Q6: How do different substituents on the aromatic ring influence the polymerization of 4-Ethynylaniline derivatives?
A6: The polymerization of 4-Ethynylaniline derivatives is significantly affected by the electronic nature of substituents on the aromatic ring. Electron-donating groups generally enhance polymerization efficiency, while electron-withdrawing groups can hinder it. [, , ]
Q7: How has computational chemistry been employed to study reactions involving 4-Ethynylaniline?
A7: Density functional theory (DFT) calculations have been used to investigate the mechanism of azobenzene formation from 4-Ethynylaniline in the presence of dicobalt octacarbonyl. These calculations provide insights into the energetics and transition states involved in the reaction pathway. []
Q8: How do structural modifications of 4-Ethynylaniline impact the biological activity of its gold(I) complexes?
A8: Research on gold(I) complexes of 4-Ethynylaniline reveals that the nature of the phosphane ligand significantly influences the complex's cytotoxicity against tumor cells. Factors like the phosphane's size, rigidity, and electronic properties play a role in determining the complex's efficacy and selectivity. [, ]
Q9: What analytical techniques are commonly used to characterize and study 4-Ethynylaniline and its derivatives?
A9: Apart from the aforementioned spectroscopic methods (IR, NMR, UV-Vis), other analytical techniques are employed:
- Electrochemical Methods: Cyclic voltammetry (CV) is used to study the electrochemical behavior of 4-Ethynylaniline and its polymers. [, ]
- Mass Spectrometry (MS): This technique is crucial for determining molecular weight and identifying reaction products, especially in complex mixtures. [, , , ]
- Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed to separate and quantify 4-Ethynylaniline and its derivatives in mixtures. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


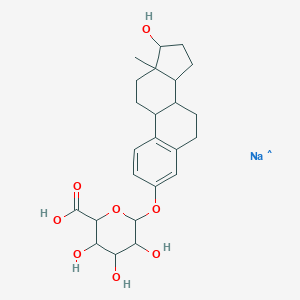


![3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one](/img/structure/B84015.png)
